Cas no 446-34-4 (2-fluoro-4-methyl-1-nitrobenzene)

2-fluoro-4-methyl-1-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-4-nitrotoluene
- 1-Nitro-2-fluoro-4-methylbenzene
- 2-fluoro-1-nitro-4-methylbenzene
- 2-fluoro-4-(methyl)-1-nitrobenzene
- 2-fluoro-4-methyl-1-nitro-benzen
- 2-fluoro-4-methyl-nitrobenzene
- 3-fluoro-4-nitrobenzene
- 3-Fluoro-4-nitrotluene
- 3-fluoro-4-Nitrotoluol
- 4-methyl-2-fluoro-nitrobenzene
- 2-fluoro-4-methyl-1-nitrobenzene
- Benzene, 2-fluoro-4-methyl-1-nitro-
- BCP34302
- AKOS005065476
- 2-fluoro-4-methyl-1-nitro-benzene
- AI3-52229
- 446-34-4
- NSC 25756
- gamma-Cyclodextrin, 2-hydroxypropyl ethers
- 3-Fluoro-4-nitrotoluene, 99%
- 3-fluoro-4-nitro-toluene
- 3-fluoro-4-nitro toluene
- F8889-9378
- 2-Fluoro-4-methyl-1-nitrobenzene;(2-Hydroxypropyl)-gamma-cyclodextrin
- EN300-93078
- CS-D1384
- BCP24551
- 128446-34-4
- SCHEMBL247992
- DTXSID6060002
- 2-Fluoro-4-methyl-1-nitrobenzene #
- 5-Methyl-2-nitrofluorobenzene
- NSC25756
- AC-13799
- MFCD00007053
- 2-Fluoro-4-methylnitrobenzene
- AS-13444
- AM20060237
- EINECS 207-166-5
- SY004690
- SB67072
- F0567
- F-5950
- 3-fluoro4-nitrotoluene
- NS00043940
- FT-0602397
- NSC-25756
- A7090
- 4-nitro-3-fluorotoluene
- DB-024040
- DS-018053
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- MDL: MFCD00007053
- インチ: 1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
- InChIKey: WZMOWQCNPFDWPA-UHFFFAOYSA-N
- ほほえんだ: FC1=C([N+]([O-])=O)C=CC(C)=C1
- BRN: 2502584
計算された属性
- せいみつぶんしりょう: 155.03800
- どういたいしつりょう: 155.038257
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.438(lit.)
- ゆうかいてん: 52.0 to 56.0 deg-C
- ふってん: 98°C/3mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - PSA: 45.82000
- LogP: 2.56550
2-fluoro-4-methyl-1-nitrobenzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:UN2811
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37-S45-S37-S28A
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:6.1
- セキュリティ用語:6.1
- 危険レベル:6.1
- TSCA:T
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- 包装グループ:III
- 包装カテゴリ:III
2-fluoro-4-methyl-1-nitrobenzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-fluoro-4-methyl-1-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93078-1g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 95% | 1g |
$26.0 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016395-500g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 99% | 500g |
¥1011 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032842-500g |
5-Methyl-2-nitrofluorobenzene |
446-34-4 | 98% | 500g |
¥1279.00 | 2024-05-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17670-500g |
5-Methyl-2-nitrofluorobenzene |
446-34-4 | 98% | 500g |
¥1028.0 | 2023-09-07 | |
Life Chemicals | F8889-9378-0.25g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 95%+ | 0.25g |
$18.0 | 2023-09-05 | |
Alichem | A010003581-500g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 98% | 500g |
$240.98 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10840-5g |
3-Fluoro-4-nitrotoluene, 99% |
446-34-4 | 99% | 5g |
¥655.00 | 2023-03-09 | |
TRC | F593605-5g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 5g |
$98.00 | 2023-05-18 | ||
TRC | F593605-1g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 1g |
$ 60.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17670-100g |
5-Methyl-2-nitrofluorobenzene |
446-34-4 | 98% | 100g |
¥207.0 | 2023-09-07 |
2-fluoro-4-methyl-1-nitrobenzene サプライヤー
2-fluoro-4-methyl-1-nitrobenzene 関連文献
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1. 359. Preparation of some fluoronitro- and aminofluoro-benzoic acids, and of fluoronitro-benzenes, -toluenes, and -xylenesG. Valkanas,H. Hopff J. Chem. Soc. 1963 1925
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Sushil K. Maurya,M. K. Gurjar,K. M. Malshe,P. T. Patil,M. K. Dongare,Erhard Kemnitz Green Chem. 2003 5 720
2-fluoro-4-methyl-1-nitrobenzeneに関する追加情報
Introduction to 2-fluoro-4-methyl-1-nitrobenzene (CAS No. 446-34-4)
2-fluoro-4-methyl-1-nitrobenzene, with the chemical formula C₇H₇FN₂O₂, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study in medicinal chemistry. The presence of both a fluoro substituent and a nitro group imparts unique electronic and steric properties to the molecule, which are exploited in designing novel pharmacophores.
The CAS number 446-34-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a benzene ring substituted with a fluoro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 1-position. This specific arrangement of functional groups makes 2-fluoro-4-methyl-1-nitrobenzene a valuable building block for further chemical modifications, enabling the development of compounds with tailored biological activities.
In recent years, the interest in fluorinated nitroaromatics has surged due to their potential in drug discovery. The fluorine atom, being electron-withdrawing, can modulate the reactivity and binding affinity of molecules, while the nitro group introduces additional functionality for further derivatization. These properties have been leveraged in the design of antimicrobial agents, anticancer drugs, and other therapeutic compounds.
One of the most compelling aspects of 2-fluoro-4-methyl-1-nitrobenzene is its role as a precursor in synthesizing more complex molecules. For instance, it can be used to prepare fluorinated anilines, which are key intermediates in the production of bioactive heterocycles. The nitro group can be reduced to an amino group under controlled conditions, allowing for further functionalization via diazotization or coupling reactions. This versatility makes it an indispensable tool in synthetic organic chemistry.
Recent studies have highlighted the pharmacological potential of derivatives of 2-fluoro-4-methyl-1-nitrobenzene. Researchers have explored its utility in developing novel antifungal agents, where the fluoro substituent enhances membrane permeability and bioavailability. Additionally, its derivatives have shown promise as kinase inhibitors, targeting pathways involved in cancer progression. The nitro group's ability to engage with biological targets has been particularly useful in designing molecules with high selectivity and potency.
The synthesis of 2-fluoro-4-methyl-1-nitrobenzene typically involves fluorination and nitration reactions on a suitable precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as electrochemical fluorination and catalytic nitration have improved the efficiency and sustainability of these processes.
In conclusion, 2-fluoro-4-methyl-1-nitrobenzene (CAS No. 446-34-4) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As our understanding of fluorinated nitroaromatics continues to evolve, so too will their role in drug discovery and development.
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